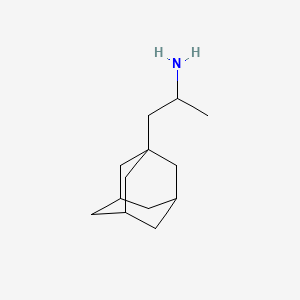







|
REACTION_CXSMILES
|
[C:1]12([CH2:11][CH:12]([NH2:14])[CH3:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[ClH:15]>CCOCC>[ClH:15].[C:1]12([CH2:11][CH:12]([NH2:14])[CH3:13])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2 |f:3.4|
|


|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(C)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 88°
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 150 ml
|
|
Type
|
ADDITION
|
|
Details
|
petroleum ether added
|
|
Type
|
CUSTOM
|
|
Details
|
to give 15 gm
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.C12(CC3CC(CC(C1)C3)C2)CC(C)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |